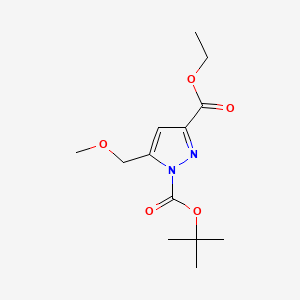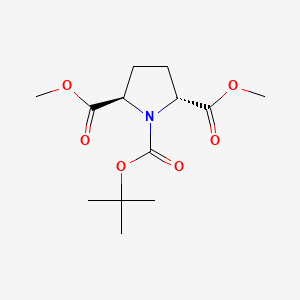
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate is a chemical compound with the molecular formula C10H11NO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the use of enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
科学研究应用
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate has several scientific research applications:
作用机制
The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate involves its interaction with specific molecular targets and pathways. As a potential HDAC inhibitor, it can modulate the acetylation status of histones, thereby affecting gene expression . Additionally, its role as a PD-1/PD-L1 inhibitor involves blocking the interaction between these proteins, which can enhance the immune response against cancer cells .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic): A constrained analog of phenylalanine (Phe) and a core structural element in several peptide-based drugs.
L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A possible HDAC inhibitor used in the design of boronic acid-based autotaxin inhibitors.
Uniqueness
Its ability to act as both an HDAC inhibitor and a PD-1/PD-L1 inhibitor highlights its versatility and significance in medicinal chemistry .
属性
IUPAC Name |
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.2H2O/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8;;/h1-3,9,11-12H,4-5H2,(H,13,14);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYVRJFEKNLUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)







![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
